2'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone
Overview
Description
2’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone is an organic compound that belongs to the class of acetophenone derivatives. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the acetophenone core. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone typically involves the bromination of 4-chloroacetophenone. The reaction is carried out using pyridine hydrobromide perbromide as the brominating agent. The reaction conditions include a temperature of 90°C and the use of acetic acid as a solvent. The molar ratio of the substrate to the brominating agent is maintained at 1.0:1.1 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The crude product is typically purified through recrystallization from petroleum ether .
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted acetophenone derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in alcohols or amines.
Scientific Research Applications
2’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone is utilized in several scientific research areas:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Used in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential pharmacological properties.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
- 2-Bromo-4’-chloro-5’-(trifluoromethyl)acetophenone
- 2-Bromo-5-chlorobenzotrifluoride
- 4-Bromo-2-(trifluoromethyl)acetophenone
Comparison: 2’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties. Compared to its analogs, it offers a different balance of electronic and steric effects, making it particularly useful in certain synthetic applications and research contexts .
Properties
IUPAC Name |
1-[2-bromo-5-chloro-4-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)5-2-8(11)6(3-7(5)10)9(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKFVBGPSCZOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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